3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13290215
InChI: InChI=1S/C8H14N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5,9H2,1-2H3
SMILES: CC1=C(C(=NN1CCCN)C)[N+](=O)[O-]
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC13290215

Molecular Formula: C8H14N4O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine -

Specification

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
IUPAC Name 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-amine
Standard InChI InChI=1S/C8H14N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5,9H2,1-2H3
Standard InChI Key BMJJDBPIECAJGR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCCN)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NN1CCCN)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine, reflects its pyrazole backbone substituted at positions 3 and 5 with methyl groups, a nitro group at position 4, and a propan-1-amine chain at position 1 . Its molecular formula is C₈H₁₄N₄O₂, with a molecular weight of 198.226 g/mol . Key identifiers include CAS numbers 1006962-55-5 and 1432033-49-2, as well as the MDL number MFCD03422557 .

Table 1: Chemical Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₄N₄O₂
Molecular Weight198.226 g/mol
CAS Registry Numbers1006962-55-5, 1432033-49-2
Exact Mass198.1117 Da
Topological Polar Surface Area56.7 Ų

Structural Analysis

The pyrazole ring is planar, with bond lengths and angles consistent with aromatic delocalization. The nitro group at position 4 introduces electron-withdrawing effects, while the methyl groups at positions 3 and 5 enhance steric bulk. The propan-1-amine side chain provides a flexible moiety for potential intermolecular interactions, such as hydrogen bonding . X-ray crystallography of analogous pyrazole derivatives reveals N–N bond lengths of ~1.36 Å, suggesting moderate conjugation within the ring .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous pyrazoles are typically synthesized via:

  • Cyclocondensation: Reacting β-diketones with hydrazines under acidic or basic conditions .

  • Nitration: Introducing the nitro group post-cyclization using nitric acid or nitronium salts .

  • Amine Functionalization: Alkylation or nucleophilic substitution to attach the propan-1-amine chain .

For example, 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine (without the nitro group) is synthesized via hydrazine condensation followed by alkylation, yielding ~70–85% purity . Nitration of similar pyrazoles occurs regioselectively at the para position due to steric and electronic factors .

Reactivity

The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to amines) and nucleophilic aromatic substitution. The primary amine terminus enables conjugation with carboxylic acids or carbonyl compounds, forming amides or Schiff bases .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)2.70 (predicted)
StabilityStable under inert conditions

The compound’s LogP of 2.70 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its Topological Polar Surface Area (TPSA) of 56.7 Ų indicates potential for hydrogen bonding, aligning with bioactive molecule profiles .

Future Directions

  • Synthetic Optimization: Develop one-pot MCR (multicomponent reaction) protocols to improve yield .

  • Biological Screening: Prioritize in vitro assays against antibiotic-resistant bacteria and oncology panels .

  • Structure-Activity Relationships (SAR): Modify the amine chain length or nitro positioning to enhance potency .

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